

The Researcher's Guide to 3-Nitrobenzotrifluoride: From Procurement to Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Nitrobenzotrifluoride**

Cat. No.: **B1630513**

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

3-Nitrobenzotrifluoride (CAS No. 98-46-4), a halogenated aromatic nitro compound, is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty dyes.^{[1][2][3]} Its chemical structure, featuring a trifluoromethyl group and a nitro group on a benzene ring, imparts unique reactivity and physicochemical properties that are highly valued in organic synthesis.^{[2][3]} The strong electron-withdrawing nature of both substituents makes **3-Nitrobenzotrifluoride** an excellent precursor for various chemical transformations, particularly in the creation of complex molecules for the life sciences.^{[2][3]} This guide provides a comprehensive technical overview of **3-Nitrobenzotrifluoride**, from its commercial availability and synthesis to its critical applications and quality control, designed to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Physicochemical Properties

3-Nitrobenzotrifluoride is typically a clear to pale yellow oily liquid under standard conditions.^[2] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	98-46-4	[4] [5] [6]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[4] [5] [6] [7]
Molecular Weight	191.11 g/mol	[4] [5] [6] [7]
Appearance	Colorless to yellow/green clear liquid	[5] [6]
Boiling Point	200-205 °C	[4]
Melting Point	-5 °C	[6]
Density	1.436 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.472	[4]
Solubility	Insoluble in water; soluble in common organic solvents	[2]

Commercial Availability and Procurement

3-Nitrobenzotrifluoride is readily available from a multitude of chemical suppliers, ranging from large, well-known corporations to specialized manufacturers. This widespread availability ensures a stable supply chain for both research and industrial-scale applications.

Representative Suppliers and Specifications

When sourcing **3-Nitrobenzotrifluoride**, researchers will encounter various purity grades and packaging options. It is crucial to select a grade appropriate for the intended application, with higher purity grades being essential for pharmaceutical synthesis to avoid the introduction of unwanted impurities.

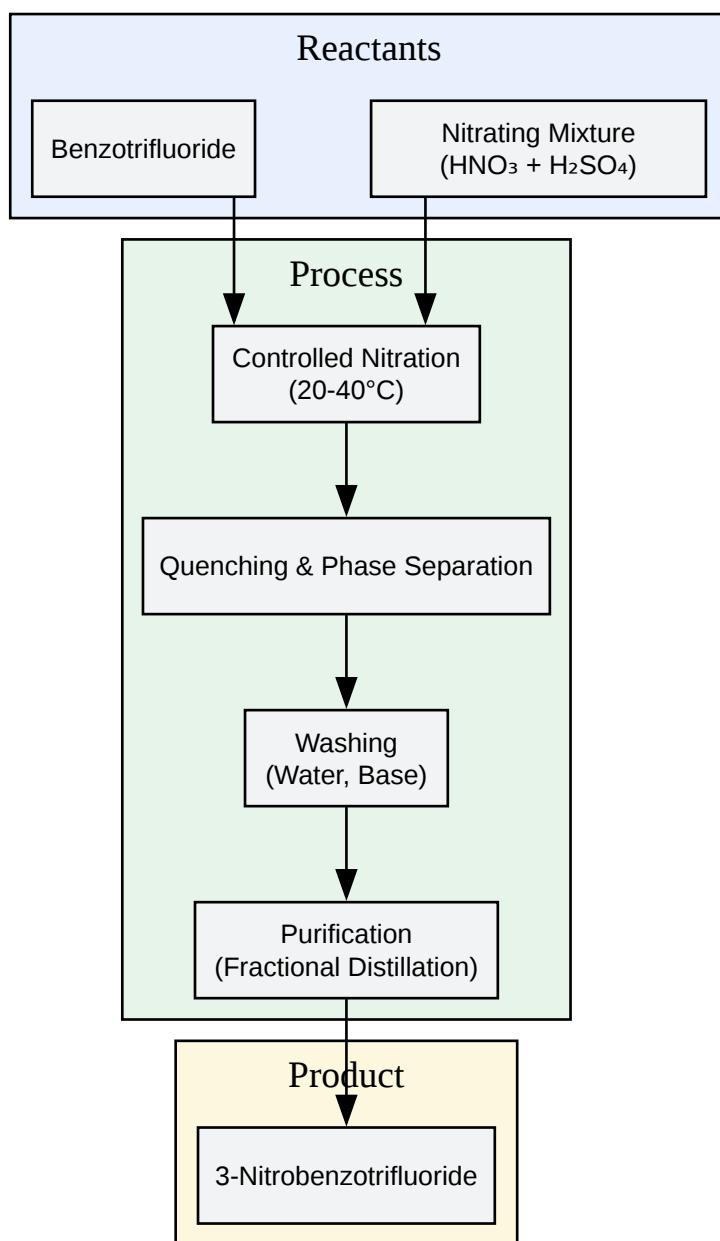
Supplier	Typical Purity	Available Pack Sizes
Sigma-Aldrich (Merck)	97%	5 g, 100 g, 500 g
Thermo Scientific (Alfa Aesar)	97%	100 g, 500 g
Tokyo Chemical Industry (TCI)	>96.0% (GC)	25 g, 500 g
Manchester Organics	Not specified	500g, Bulk
Simson Pharma Limited	High quality, with CoA	Custom Synthesis
Chem-Impex	≥ 96% (GC)	Not specified

Note: This table is not exhaustive and represents a snapshot of common offerings. Availability and specifications should always be confirmed with the respective supplier.

Interpreting Supplier Specifications

When procuring **3-Nitrobenzotrifluoride**, the Certificate of Analysis (CoA) is a critical document. It provides lot-specific information on purity, typically determined by Gas Chromatography (GC), and may include other analytical data such as appearance and identity confirmation by spectroscopic methods. For drug development, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is often necessary.

Industrial Synthesis of 3-Nitrobenzotrifluoride


The primary industrial method for the synthesis of **3-Nitrobenzotrifluoride** is the electrophilic aromatic substitution of benzotrifluoride.^[2] This process leverages the deactivating, meta-directing effect of the trifluoromethyl (-CF₃) group to regioselectively install a nitro (-NO₂) group.

Reaction Mechanism and Conditions

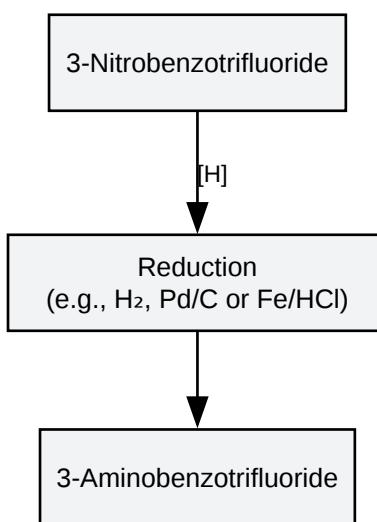
The synthesis involves the nitration of benzotrifluoride using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step-by-step methodology:

- Benzotrifluoride is added to a reactor containing concentrated sulfuric acid.
- A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise to the benzotrifluoride solution.
- The reaction temperature is carefully controlled, typically between 20°C and 40°C, to ensure the selective formation of the meta-isomer and to manage the exothermic nature of the reaction.
- After the addition is complete, the reaction mixture is stirred for a set period to ensure complete conversion.
- The reaction is quenched by pouring it onto ice, and the organic layer containing the **3-Nitrobenzotrifluoride** is separated.
- The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a final water wash.
- The crude product is then purified by fractional distillation under reduced pressure to yield high-purity **3-Nitrobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for **3-Nitrobenzotrifluoride**.


Applications in Drug Development and Chemical Synthesis

The synthetic utility of **3-Nitrobenzotrifluoride** primarily stems from the facile reduction of its nitro group to an amine, yielding 3-aminobenzotrifluoride. This amine is a versatile building

block for the synthesis of a wide range of pharmaceuticals and agrochemicals.

Key Transformation: Reduction to 3-Aminobenzotrifluoride

The conversion of **3-Nitrobenzotrifluoride** to 3-aminobenzotrifluoride is a pivotal step in many synthetic pathways. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or using reducing agents like iron powder in an acidic medium.

[Click to download full resolution via product page](#)

Caption: Reduction of **3-Nitrobenzotrifluoride** to 3-Aminobenzotrifluoride.

Pharmaceutical Applications

3-Nitrobenzotrifluoride is a precursor to several important active pharmaceutical ingredients (APIs):

- Flutamide: An anti-androgen drug used in the treatment of prostate cancer. The synthesis involves the reduction of a **3-Nitrobenzotrifluoride** derivative to the corresponding aniline, which is then acylated.
- Anti-inflammatory Drugs: It serves as an intermediate in the synthesis of Ufenamate and Morniflumate, both used for their anti-inflammatory properties.[\[1\]](#)[\[4\]](#)

- Antipsychotic Agents: **3-Nitrobenzotrifluoride** is a building block in the production of Triflupromazine and Fluphenazine, which are used to manage psychiatric conditions.[1][4]

Agrochemical Applications

In the agrochemical industry, **3-Nitrobenzotrifluoride** is a key intermediate for:

- Herbicides: It is used in the synthesis of fluometuron and fluorochloridone, which are effective in weed control for various crops.[1]

Quality Control and Analytical Protocols

Ensuring the purity and identity of **3-Nitrobenzotrifluoride** is paramount, especially in pharmaceutical applications where impurities can have significant consequences. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the most common method for assessing the purity of **3-Nitrobenzotrifluoride** and quantifying any related impurities.

Representative GC Protocol:

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A capillary column suitable for the analysis of aromatic compounds, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 15 °C/minute.
- Final hold: Hold at 250 °C for 5 minutes.
- Injection: 1 μ L of a diluted sample (e.g., in acetone or dichloromethane).
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This protocol is a representative example and may require optimization for specific instruments and impurity profiles.

Identity Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the chemical structure of **3-Nitrobenzotrifluoride**. The spectra will show characteristic shifts and coupling patterns for the aromatic protons and carbons, as well as the trifluoromethyl group.
- Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of the compound, offering definitive structural confirmation. The NIST WebBook and other spectral databases contain reference mass spectra for **3-Nitrobenzotrifluoride**.^[5]

Safety and Handling

3-Nitrobenzotrifluoride is a hazardous chemical and must be handled with appropriate safety precautions.^[2] It is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.^[5] When heated to decomposition, it can emit highly toxic fumes of nitrogen oxides (NO_x) and fluorides.^[2]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Nitrobenzotrifluoride is a versatile and commercially important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its procurement is straightforward from a variety of suppliers. A thorough understanding of its properties, synthetic utility, and the analytical methods for its quality control is essential for researchers and drug development professionals. By adhering to proper safety and handling procedures, **3-Nitrobenzotrifluoride** can be effectively and safely utilized in the development of new and important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzotrifluoride(402-54-0) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 6. 3-Nitrobenzotrifluoride | 98-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Researcher's Guide to 3-Nitrobenzotrifluoride: From Procurement to Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630513#commercial-availability-and-suppliers-of-3-nitrobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com